2-氨基-4,5,6,7-四氢-1-苯并噻吩-3-甲酰胺

描述

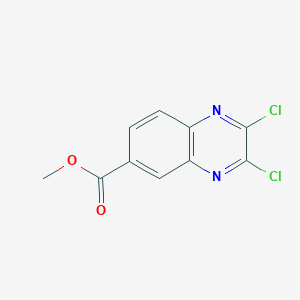

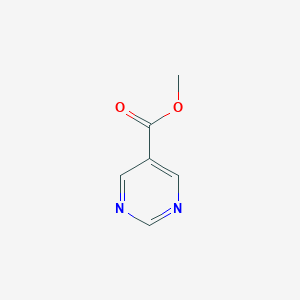

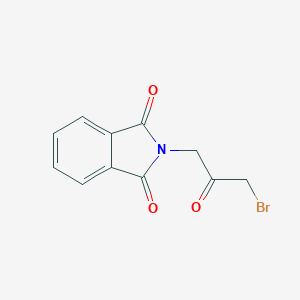

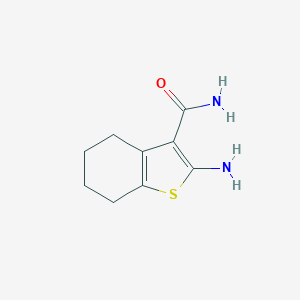

“2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a chemical compound with the molecular formula C9H12N2OS . It has a molecular weight of 196.27 g/mol . The IUPAC name for this compound is 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new series of 2-amino-N’-substituted-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazides were synthesized using an appropriate synthetic route . The reaction was monitored by thin-layer chromatography (TLC) and the determination of related impurities was done by HPLC .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiophene ring, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring . The InChI string representation of the molecule isInChI=1S/C9H12N2OS/c10-8(12)7-5-3-1-2-4-6(5)13-9(7)11/h1-4,11H2,(H2,10,12) . Chemical Reactions Analysis

While specific chemical reactions involving “2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” are not available in the retrieved data, it’s worth noting that similar compounds have been involved in various chemical reactions. For instance, the synthesis of target azomethines was carried out by the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in an ethanol .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” include a molecular weight of 196.27 g/mol . The compound has a computed Canonical SMILES representation ofC1CCC2=C(C1)C(=C(S2)N)C(=O)N .

科学研究应用

Pharmaceutical Research

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide serves as a precursor for the synthesis of various biologically active compounds. Its derivatives are studied for their potential anti-inflammatory properties, particularly in the activation of NRF2 via non-electrophilic mechanisms and inhibition of inflammation in macrophages .

Chemical Synthesis

This compound is utilized in the preparation of thienopyrimidine derivatives, azo dyes, and Schiff bases that form copper (II) complexes. These applications highlight its role as an intermediate in the synthesis of complex organic molecules .

作用机制

Target of Action

The primary target of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is the Serine/threonine-protein kinase PknG . This protein is found in Mycobacterium tuberculosis and plays a crucial role in the survival of this bacterium within host macrophages .

Mode of Action

It has been found to activate the nuclear factor (erythroid-derived 2)-like 2 (nrf2) via a non-electrophilic mechanism .

Biochemical Pathways

The compound affects the NRF2 pathway . NRF2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . The compound disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, thereby activating NRF2 .

Pharmacokinetics

It has been reported to be moderately stable in liver microsomes , suggesting that it may have a reasonable half-life and clearance rate in the body.

Result of Action

The activation of NRF2 by the compound leads to an increase in the expression of antioxidant proteins, which can protect cells against oxidative damage . This results in an anti-inflammatory effect, as seen in Escherichia coli Lipopolysaccharide (LPSEc)-stimulated RAW 264.7 cells .

属性

IUPAC Name |

2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c10-8(12)7-5-3-1-2-4-6(5)13-9(7)11/h1-4,11H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAKFORHXDNYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964015 | |

| Record name | 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

CAS RN |

4815-28-5 | |

| Record name | 4815-28-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological activity of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives?

A1: This compound serves as a versatile building block for various biologically active molecules. Research suggests potential in several areas:

- Cytostatic Activity: Several studies highlight the compound's potential as a starting point for developing anticancer agents. [, , ]

- Anti-tubercular Activity: Early research indicates promise in developing new treatments for tuberculosis. [, ]

- Anti-inflammatory Activity: This scaffold shows potential for creating novel anti-inflammatory drugs. [, , ]

- Anti-tyrosinase Activity: Derivatives of this compound exhibit inhibitory activity against tyrosinase, an enzyme involved in melanin production, suggesting potential applications in dermatology and cosmetics. [, ]

- Lipid-Lowering Activity: One study demonstrated the ability of a specific azomethine derivative to influence lipid metabolism in rats, indicating potential for treating hyperlipidemia. []

Q2: How do structural modifications of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide influence its biological activity?

A2: Structure-Activity Relationship (SAR) studies are crucial for understanding how different substituents on the core structure affect biological activity.

- Azomethine Derivatives: Condensation of the compound with aromatic aldehydes yields azomethine derivatives, which can exhibit varying degrees of cytostatic, anti-tubercular, and anti-inflammatory activities depending on the aldehyde substituents. [, ]

- Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one Derivatives: Cyclization reactions can produce these derivatives, which have shown potential as tyrosinase inhibitors. The presence and position of hydroxy groups on the aromatic substituents significantly influence their activity. []

Q3: What are the common synthetic routes for obtaining 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives?

A3: Researchers have explored several synthetic approaches:

- Gewald Reaction: This method is commonly used to synthesize the parent compound. [, , ]

- Condensation Reactions: Reaction with aromatic aldehydes yields azomethine derivatives. [, , ]

- Heterocyclization Reactions: These reactions, often using glacial acetic acid and dimethyl sulfoxide, lead to the formation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one derivatives. [, ]

Q4: What analytical methods are used to characterize and quantify 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives?

A4: Various analytical techniques are employed:

- Spectroscopic Methods: NMR (Nuclear Magnetic Resonance), IR (Infrared spectroscopy), and Mass Spectrometry are used for structural confirmation. [, , ]

- Chromatographic Techniques: Thin Layer Chromatography (TLC) is used for reaction monitoring, while High-Performance Liquid Chromatography (HPLC) is used to assess the purity of synthesized compounds. []

- X-ray Crystallography: This method can provide detailed structural information, including bond lengths, angles, and intermolecular interactions. []

Q5: Have there been computational studies conducted on 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

A5: Yes, computational chemistry plays a significant role in understanding this compound:

- Molecular Docking: This technique is used to predict the binding interactions of derivatives with target proteins, such as tyrosinase. [, ]

- PASS Online: This web-based tool predicts the biological activity spectrum of compounds based on their structure. Researchers have used PASS Online to predict the anti-cancer, anti-mycobacterial, and anti-inflammatory activities of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。